molecular formula C7H6ClFO2S B2577804 2-(Fluoromethyl)benzene-1-sulfonyl chloride CAS No. 1783925-97-2

2-(Fluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2577804
CAS No.: 1783925-97-2
M. Wt: 208.63
InChI Key: CVFPBQPRNOFIMX-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a fluoromethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with a fluoromethylating agent. One common method is the reaction of benzene-1-sulfonyl chloride with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-(Fluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties. The fluorine atom can influence the electronic properties of the molecule, making it more reactive in certain nucleophilic substitution reactions. This uniqueness makes it valuable in specific synthetic applications .

Properties

IUPAC Name

2-(fluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFPBQPRNOFIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CF)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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